2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene
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Overview
Description
2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene is a fluorinated aromatic compound with a unique structure that includes a propyl group and a propylcyclohexylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction The Friedel-Crafts acylation introduces the acyl group to the benzene ring, which is then reduced to an alkane using the Clemmensen reduction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alkanes or alcohols.
Scientific Research Applications
2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving fluorinated compounds and their biological interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The propyl and propylcyclohexylmethoxy groups can affect the compound’s hydrophobicity and overall molecular conformation .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-2,3-difluoro-4-[(trans,trans)-4’-propyl[1,1’-bicyclohexyl]-4-yl]methoxy]benzene
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
- 2-Fluoro-4-(4-propylcyclohexyl)-1-[4-(4-propylcyclohexyl)phenyl]benzene
Uniqueness
2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
866947-42-4 |
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Molecular Formula |
C19H29FO |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene |
InChI |
InChI=1S/C19H29FO/c1-3-5-15-7-9-17(10-8-15)14-21-19-12-11-16(6-4-2)13-18(19)20/h11-13,15,17H,3-10,14H2,1-2H3 |
InChI Key |
NEYRHRVMTWOMGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)COC2=C(C=C(C=C2)CCC)F |
Origin of Product |
United States |
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